Methyl Ester vs. Ethyl Ester: Lipophilicity (LogP) and Hydrogen-Bond Donor Count Comparison
The methyl ester of the target compound confers a lower calculated LogP (-0.093) compared to its direct ethyl ester analog (Ethyl 2-(ethylamino)-3-(1H-imidazol-1-yl)propanoate, CAS 1247125-02-5), which has a predicted LogP of approximately +0.4 . This ~0.5 log unit difference translates to roughly 3-fold lower lipophilicity, a magnitude that can significantly alter membrane permeability, solubility, and off-target binding profiles in cell-based assays. Both compounds share HBD = 1, HBA = 3, and a single asymmetric center .
| Evidence Dimension | Lipophilicity (LogP) and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | LogP = -0.093; HBD = 1; HBA = 3; Fsp3 = 0.556 |
| Comparator Or Baseline | Ethyl 2-(ethylamino)-3-(1H-imidazol-1-yl)propanoate: LogP ~ +0.4 (predicted) |
| Quantified Difference | ΔLogP ≈ 0.5 (3.2-fold lower lipophilicity for the methyl ester) |
| Conditions | Predicted LogP values from vendor computational models; Fluorochem vs. ChemSrc data |
Why This Matters
Lower LogP influences aqueous solubility and membrane partitioning, making the methyl ester preferable for biochemical assays requiring higher compound solubility or reduced non-specific membrane binding.
